Product packaging for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol(Cat. No.:CAS No. 225920-09-2)

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Cat. No.: B6142945
CAS No.: 225920-09-2
M. Wt: 126.15 g/mol
InChI Key: NYWUEUASUFTGQW-LURJTMIESA-N
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Description

(1S)-1-(5-Methylfuran-2-yl)ethan-1-ol is a chiral furan derivative of interest in synthetic and life sciences research. With the CAS number 225920-09-2 and a molecular formula of C7H10O2, this compound serves as a valuable chiral building block or intermediate for researchers. Furan-containing structures are frequently explored in medicinal chemistry for their potential bioactivities, and the chiral center of this specific enantiomer makes it particularly useful for developing stereoselective syntheses or for studying structure-activity relationships. Researchers may utilize it in the synthesis of more complex molecules or as a standard in analytical method development. This product is strictly for Research Use Only (RUO) and is handled following safe laboratory practices, with storage recommended in a cool, dry place for long-term stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B6142945 (1S)-1-(5-methylfuran-2-yl)ethan-1-ol CAS No. 225920-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUEUASUFTGQW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Chiral Furanic Alcohols

Chiral furanic alcohols, such as (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, are recognized for their importance as both bioactive scaffolds and versatile synthetic intermediates. mdpi.com The furan (B31954) ring, an aromatic heterocycle, is a common motif in a wide array of biologically active compounds. mdpi.com The incorporation of a chiral alcohol functionality onto this ring system introduces a stereocenter, which is crucial for the specific interactions with biological targets that underpin the therapeutic effects of many pharmaceuticals.

These chiral alcohols serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals. sigmaaldrich.cnnih.gov Their utility stems from the furan core's ability to undergo various chemical transformations, acting as a precursor to other functional groups or ring systems. For instance, the furan ring can be involved in cycloaddition reactions or can be opened to yield linear dicarbonyl compounds, providing access to a diverse range of molecular architectures. mdpi.com The enantiopurity of these alcohols is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. rsc.org

A Look Back: the Research Journey of 1 5 Methylfuran 2 Yl Ethan 1 Ol

The research trajectory of 1-(5-methylfuran-2-yl)ethan-1-ol is closely linked to the development of sustainable chemistry and the utilization of biomass-derived feedstocks. The precursor to this alcohol, 2-acetyl-5-methylfuran (B71968), can be synthesized from 2-methylfuran (B129897), a significant platform chemical derivable from the hydrolysis and dehydration of hemicellulose found in biomass. nih.gov

Early synthetic routes to 1-(5-methylfuran-2-yl)ethan-1-ol often resulted in a racemic mixture of both the (S) and (R) enantiomers. However, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric synthesis methods. rsc.org A significant evolution in the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol has been the advent of biocatalysis. The asymmetric reduction of the prochiral ketone, 2-acetyl-5-methylfuran, using alcohol dehydrogenases (ADHs) has emerged as a highly effective method. nih.govnih.gov These enzymatic reactions often proceed with high enantioselectivity, yielding the desired (S)-enantiomer in high purity under mild and environmentally friendly conditions. nih.govnih.gov

Table 1: Physical and Chemical Properties of 2-Acetyl-5-methylfuran

PropertyValueReference(s)
IUPAC Name1-(5-methylfuran-2-yl)ethanone nih.govwikipedia.org
CAS Number1193-79-9 nih.govwikipedia.orgnist.gov
Molecular FormulaC7H8O2 nih.govwikipedia.org
Molecular Weight124.139 g/mol nih.govwikipedia.org
AppearanceYellow-orange liquid wikipedia.org
Boiling Point100 °C at 33 hPa wikipedia.org
Flash Point80 °C wikipedia.org

Biological Activities and Mechanistic Investigations of 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol and Its Analogs

Antimicrobial and Antifungal Activity: In Vitro Efficacy and Structure-Activity Relationship (SAR) Studies

Derivatives of furan (B31954) have demonstrated a broad spectrum of antimicrobial and antifungal properties. The structural features of the furan ring and its substituents play a crucial role in determining the potency and spectrum of this activity.

Simple furan derivatives such as furfuryl alcohol, furfural (B47365), and furoic acid have been shown to inhibit the proliferation of bacteria, including Bacillus subtilis and Salmonella. nih.gov A study investigating their inhibitory kinetics found that the functional groups on the furan ring are critical for their bioactivity. nih.gov For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated varied efficacy, with furoic acid showing potent activity against Salmonella. nih.gov

More complex furan analogs also exhibit significant antimicrobial effects. Two alkylated furan derivatives isolated from the endophytic fungus Emericella sp. displayed noteworthy antifungal activity against several agricultural pathogenic fungi, with MIC values ranging from 3.1 to 25 μg/mL. nih.gov These compounds also showed significant inhibitory action against a panel of bacteria, with MIC values as low as 6.3 μg/mL. nih.gov Similarly, methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound identified in Streptomyces sp., has shown interesting antibacterial activity against Staphylococcus aureus. orientjchem.org

Further studies on synthetic furan derivatives have helped to elucidate structure-activity relationships. Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed high antimicrobial activity against the yeast-like fungus Candida albicans and inhibitory effects on Escherichia coli and Staphylococcus aureus. mdpi.com Another class of analogs, 2-vinylfurans, were found to inhibit the growth of yeast by disrupting key energy metabolism processes, particularly glycolysis. nih.gov The study highlighted that both chemical reactivity and lipophilicity are key properties determining the inhibitory activity of these vinylfuran derivatives. nih.gov Additionally, some 2(5H)-furanone derivatives not only possess inherent antibacterial activity against S. aureus but can also enhance the susceptibility of microbes to conventional antibiotics. nih.gov

Compound/AnalogOrganism(s)Activity (MIC/MBC in µM or µg/mL)
Furfuryl alcoholBacillus subtilisMIC: 0.115 µM, MBC: 0.115 µM nih.gov
Furfuryl alcoholSalmonellaMIC: 0.115 µM, MBC: 0.231 µM nih.gov
FurfuralBacillus subtilisMIC: 0.027 µM, MBC: 0.027 µM nih.gov
Furoic acidSalmonellaMIC: 0.009 µM, MBC: 0.030 µM nih.gov
5-(undeca-3',5',7'-trien-1'-yl)furan-2-olVarious pathogenic fungiMIC: 3.1 - 25 µg/mL nih.gov
5-(undeca-3',5',7'-trien-1'-yl)furan-2-olVarious bacteriaMIC: 6.3 - 50 µg/mL nih.gov
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus ATCC25923MIC: 1.00 µg/mL orientjchem.org
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, E. coli, S. aureusGood activity at 64 µg/mL mdpi.com

Anticancer Potential: Cellular Targets and Proposed Mechanisms of Action

The furan nucleus is recognized as a pharmacologically active entity, and numerous furan-containing compounds have demonstrated promising anticancer activity. nih.gov Research into various analogs has revealed significant cytotoxic effects against a range of human cancer cell lines.

In vitro studies have shown that furan derivatives can exhibit potent antiproliferative activity at micromolar concentrations. For example, a series of novel furan-based compounds were evaluated against the MCF-7 breast cancer cell line, with two compounds showing good cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM. nih.gov Another study on different furan derivatives identified compounds with pronounced anti-proliferative effects against cervical (HeLa) and colorectal (SW620) cancer cells, with IC50 values for HeLa cells ranging from 0.08 to 8.79 µM. benthamdirect.com Hybrid chalcones incorporating a furan-2-yl pyrazolyl moiety have also been synthesized and tested, with one promising compound exhibiting an IC50 value of 27.7 µg/mL against A549 lung carcinoma cells and 26.6 µg/mL against HepG2 human hepatocellular carcinoma cells. nih.gov

The proposed mechanisms of action for these anticancer furan derivatives are multifaceted. One identified mechanism involves the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from progressing through mitosis. nih.gov This is often followed by the induction of apoptosis, or programmed cell death, as confirmed by annexin-V/PI staining experiments. nih.gov Another proposed pathway suggests that certain furan derivatives exert their antiproliferative effects by modulating key signaling pathways involved in cell growth and survival. For instance, some analogs may promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are often hyperactivated in cancer. benthamdirect.com A particularly compelling mechanism for a complex analog involves targeting the spliceosome, a critical piece of cellular machinery responsible for RNA splicing. nih.govnih.gov Inhibition of the spliceosome, specifically the SF3b subcomplex, disrupts the processing of pre-mRNA into mature mRNA, leading to cell cycle arrest and apoptosis.

Compound/Analog TypeCancer Cell LineActivity (IC50 in µM or µg/mL)
Furan-based derivative 4MCF-7 (Breast)4.06 µM nih.gov
Furan-based derivative 7MCF-7 (Breast)2.96 µM nih.gov
Furan derivative 1HeLa (Cervical)<8.79 µM benthamdirect.com
Furan derivative 24HeLa (Cervical)<8.79 µM benthamdirect.com
Furan derivative 24SW620 (Colorectal)Moderate to potent activity benthamdirect.com
3-(furan-2-yl)pyrazolyl chalcone (B49325) 7gA549 (Lung)27.7 µg/mL nih.gov
3-(furan-2-yl)pyrazolyl chalcone 7gHepG2 (Liver)26.6 µg/mL nih.gov
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa (Cervical)62.37 µg/mL researchgate.net

Enzyme Inhibition Studies and Target Identification

The biological activities of furan derivatives are often linked to their ability to inhibit specific enzymes. Various studies have identified furan-containing molecules as potent inhibitors of enzymes implicated in a range of diseases.

One area of investigation is the inhibition of dehydrogenases. Furfural, a simple furan aldehyde, has been shown to inhibit key enzymes in metabolic pathways, including alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate (B1213749) dehydrogenase (PDH) complex. researchgate.netscribd.com The inhibition of these enzymes can disrupt glycolysis and ethanol (B145695) fermentation processes. researchgate.net The inhibition of ADH and AlDH by furfural was found to be competitive. scribd.com

Other furan analogs have been identified as inhibitors of different enzyme classes. For instance, furfuryl alcohol, furfural, and furoic acid were found to be reversible inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The study revealed that furfural and furfuryl alcohol act as mixed-type inhibitors, while furoic acid is an uncompetitive inhibitor. nih.gov Furthermore, various furan derivatives have been reported to inhibit enzymes relevant to human diseases, such as carbonic anhydrase (implicated in glaucoma), acetylcholinesterase, and monoamine oxidase B (targets for Alzheimer's disease treatment). utripoli.edu.ly

In the context of anticancer activity, a significant potential target is the spliceosome. Certain natural products with anticancer properties have been found to bind to SF3b, a subcomplex of the U2 snRNP, which is an essential component of the spliceosome. nih.gov This interaction stalls the splicing process and ultimately triggers cell death, making the spliceosome an attractive target for therapeutic intervention in cancer. nih.govnih.gov Another potential cancer-related target identified through in silico studies for a furan derivative is Neprilysin, a neutral endopeptidase. nih.govviamedica.plresearchgate.netnih.gov

Receptor Interaction and Ligand Binding Profiling

While furan derivatives have been extensively studied for their antimicrobial, anticancer, and enzyme-inhibiting properties, detailed investigations into their specific interactions with cellular receptors are less common for simpler analogs like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

The available literature on receptor binding for furan-containing compounds tends to focus on more complex, multi-ring structures designed to interact with specific central nervous system targets. For example, studies have been conducted on benzofuran (B130515) and tetrahydronaphthofuran derivatives, which have shown binding affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net However, these compounds are structurally distinct from simple furan ethanol derivatives.

For this compound and its close structural analogs, specific receptor interaction and comprehensive ligand binding profiles are not extensively documented in publicly available scientific literature. Further research would be required to elucidate any direct interactions with specific receptor subtypes and to characterize the affinity and selectivity of such binding.

Investigations in Non-Human Biological Systems (e.g., phytotoxicity, insecticidal properties)

Analogs of this compound, particularly those based on the 2(5H)-furanone ring, have been investigated for their potential applications in agriculture, primarily as insecticides.

A series of novel 5-alkoxyfuran-2(5H)-one derivatives were synthesized and evaluated for their insecticidal activity. researchgate.net Preliminary bioassays showed that most of these compounds exhibited moderate to excellent insecticidal effects against agricultural pests like Aphis craccivora and Nilaparvata lugens at a concentration of 100 mg/L. researchgate.net Notably, certain derivatives demonstrated a 100% mortality rate against Aphis craccivora at this concentration, and one compound showed significant mortality against both pests even at a lower concentration of 4 mg/L. researchgate.net

In another study, lactones derived from furan-2(5H)-one were synthesized and tested against the melonworm pest, Diaphania hyalinata. researchgate.net Several of the synthesized compounds showed significant insecticidal activity, with some formulations causing between 40.0% and 91.3% mortality. researchgate.net Time-mortality curve analysis of the most active formulations demonstrated a rapid knockdown effect, with one mixture killing 50% of the melonworms within 2 hours. researchgate.net These findings suggest that the furanone scaffold is a promising starting point for the development of new insecticidal agents for crop protection.

Computational and Theoretical Studies on 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These methods, rooted in the principles of quantum mechanics, allow for the determination of electronic structure, which in turn governs reactivity. wavefun.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-acetyl-5-methylfuran (B71968)B3LYP/6–311++G(d,p)-6.2967-1.80964.4871

The HOMO is primarily located on the furan (B31954) ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the acetyl group in 2-acetyl-5-methylfuran, suggesting this region is susceptible to nucleophilic attack. researchgate.net In (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the presence of the hydroxyl group in place of the carbonyl group would likely alter the precise energies and distributions of the frontier orbitals, but the furan ring is expected to remain a key site of electronic activity.

The three-dimensional structure and conformational flexibility of a molecule are crucial for its properties and interactions. Conformational analysis of furan derivatives has been a subject of computational studies. researchgate.netnih.govolemiss.edu For molecules containing a furan ring connected to a side chain, rotation around the single bond connecting the ring and the substituent is a key conformational variable. researchgate.net

In the case of this compound, the rotation around the C-C bond between the furan ring and the chiral center, as well as the rotation of the hydroxyl group, will determine the molecule's preferred conformations. Studies on related furan- and thiophene-based arylamides have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. nih.gov For this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the furan oxygen is a possibility that would stabilize certain conformers.

The stereochemical stability of the chiral center is another important aspect. Computational studies on chiral furanones have demonstrated the utility of theoretical calculations in determining and understanding the stability of different enantiomers. researchgate.netresearchgate.netnih.gov The (1S) configuration of the title compound is expected to be stable under normal conditions, and computational methods can be used to calculate the energy barriers for any potential racemization pathways.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.commdpi.comnih.govresearchgate.netijper.org Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur. researchgate.net

While specific molecular docking or MD simulation studies for this compound were not identified in the provided search results, the general approach can be described. A typical workflow involves:

Preparation of the protein and ligand: The three-dimensional structures of the target protein and this compound are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking calculations: A docking program is used to explore the possible binding poses of the ligand within the protein's active site. The program scores the different poses based on a scoring function that estimates the binding affinity.

Analysis of results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

For example, studies on other furan derivatives have shown their potential to interact with various biological targets. researchgate.netmdpi.com Molecular docking simulations of these compounds have helped to elucidate the molecular basis for their observed biological activities. mdpi.com

Theoretical Elucidation of Reaction Mechanisms in its Synthesis and Transformations

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, including those involved in the synthesis and transformation of this compound. mdpi.com Theoretical calculations can be used to determine the structures of transition states and intermediates, as well as the activation energies for different reaction pathways.

The synthesis of chiral alcohols often involves the asymmetric reduction of a corresponding ketone. A plausible synthetic route to this compound is the enantioselective reduction of 2-acetyl-5-methylfuran. Computational studies can be employed to understand the mechanism of such a reduction, particularly when a chiral catalyst is used to achieve the desired stereoselectivity. These studies can help to explain how the catalyst interacts with the substrate to favor the formation of the (S)-enantiomer.

Transformations of this compound, such as oxidation to the corresponding ketone or etherification of the hydroxyl group, can also be investigated using theoretical methods. For instance, understanding the mechanism of the oxidation of furfuryl alcohols is important in the context of biomass conversion. dtu.dk

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov For this compound, the prediction of its NMR and IR spectra, as well as its chiroptical properties, is of significant interest.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT calculations or machine learning approaches. nih.govnmrdb.orgnmrdb.org These predictions can be compared with experimental spectra to confirm the structure of the molecule. For example, a predicted 1H NMR spectrum for the related compound 2-methylfuran (B129897) is available in the Human Metabolome Database. hmdb.ca

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment of 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for quantifying the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This is achieved by separating the enantiomers, allowing for the determination of their relative proportions. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). azom.combgb-analytik.com

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For an alcohol like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, direct analysis or analysis after derivatization to a more volatile ester is possible. nih.gov The separation of enantiomers is performed on a capillary column coated with a chiral stationary phase (CSP). gcms.cz

Research Findings: Cyclodextrin (B1172386) derivatives are among the most popular and effective CSPs for chiral GC separations. azom.comresearchgate.net For furan (B31954) derivatives specifically, stationary phases like per-O-methyl-beta-cyclodextrin have demonstrated successful enantioseparation. nih.gov The underlying principle of separation, known as "chiral recognition," involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity (the chiral selector) and the enantiomers of the analyte. azom.com The differing stability of these complexes leads to different retention times, enabling their separation and quantification. The elution order of the enantiomers can often be reversed by using a CSP with the opposite chirality (e.g., L- vs. D-amino acid-based phases), which is particularly useful for accurately quantifying a trace enantiomer that might otherwise co-elute with the tail of the major peak. researchgate.net

Table 1: Typical Chiral Stationary Phases for GC Analysis of Chiral Alcohols

CSP Type Chiral Selector Example Typical Application Reference
Cyclodextrin Derivatives Derivatized β- and γ-cyclodextrins (e.g., permethylated, acetylated) Broad applicability for various chiral compounds, including alcohols and furan derivatives. azom.comgcms.cznih.gov
Chiral Amino Acid Derivatives L-valine-tert-butylamide polysiloxane (Chirasil-Val) Separation of amino acids, alcohols, and amines. researchgate.netuni-muenchen.de
Metal Coordination Complexes Metal chelates (e.g., with 3-(trifluoroacetyl)-(1R)-camphorate) Enantioselective complexation GC for versatile chiral selectors. azom.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric excess determination due to its versatility and broad applicability. heraldopenaccess.usresearchgate.net The technique can be run in different modes, such as normal phase, reversed-phase, or polar organic mode, depending on the analyte's properties and the chosen CSP. sigmaaldrich.com

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including furan derivatives. bgb-analytik.comnih.govymcamerica.com Columns with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are noted for their excellent enantiorecognition capabilities. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral polymer. chromatographyonline.com The choice between coated and immobilized polysaccharide phases is significant; immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that might otherwise damage coated phases. ymcamerica.com

Table 2: Widely Used Chiral Stationary Phases in HPLC

CSP Family Specific Phase Example Common Trade Names Separation Principle Reference
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD, RegisCell® Hydrogen bonding, steric hindrance, π-π interactions. bgb-analytik.comymcamerica.com
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD, RegisPack® Similar to cellulose, but with different spatial arrangement offering complementary selectivity. bgb-analytik.comymcamerica.com
Macrocyclic Glycopeptide Vancomycin, Teicoplanin CHIROBIOTIC® V, T Multiple interaction sites (ionic, hydrogen bonding) create complex chiral recognition environments. sigmaaldrich.com
Pirkle-type (R,R)-Whelk-O® 1 Whelk-O® 1 π-donor/π-acceptor interactions, hydrogen bonding, and dipole stacking. bgb-analytik.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. chromatographyonline.comnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol (B145695). chromatographyonline.com

Research Findings: SFC is particularly well-suited for high-throughput screening in pharmaceutical analysis. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations (often in under a minute) and quicker column equilibration compared to HPLC. chromatographyonline.comgimitec.com For the separation of furan derivatives, SFC has been successfully applied using polysaccharide-based chiral stationary phases. nih.gov The separation mechanisms in SFC can be complementary to those in HPLC; the different mobile phase environment can alter the conformation of the CSP, sometimes leading to different selectivity or even a reversal of the enantiomer elution order. chromatographyonline.com This makes SFC a valuable tool for method development, especially when HPLC separations are challenging. nih.gov

Spectroscopic Methods for Absolute Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are required to assign the absolute configuration (R or S) of a chiral center.

Research Findings: Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The experimental VCD spectrum of a single enantiomer, such as this compound, is a unique fingerprint of its 3D structure. By comparing this experimental spectrum to spectra calculated for the R and S enantiomers using quantum mechanical methods like Density Functional Theory (DFT), an unambiguous assignment of the absolute configuration can be made. nih.govnih.gov This approach has been successfully used for structurally related furanones. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. To determine stereochemistry, several advanced techniques are employed:

Use of Chiral Derivatizing Agents (CDAs): To determine the absolute configuration of an alcohol like this compound, it can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP). wikipedia.orgtcichemicals.com This reaction converts the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. chemeurope.com By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester linkage in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established empirical models. tcichemicals.commdpi.com

Table 3: Spectroscopic Techniques for Stereochemical Analysis

Technique Principle Application to this compound Reference
Vibrational Circular Dichroism (VCD) Differential absorption of left vs. right circularly polarized IR light. Direct determination of absolute configuration by comparing experimental and DFT-calculated spectra. nih.govnih.gov
Electronic Circular Dichroism (ECD) Differential absorption of left vs. right circularly polarized UV-Vis light. Complements VCD for absolute configuration determination, focusing on electronic transitions. youtube.com
NMR with Chiral Derivatizing Agents Conversion of enantiomers to diastereomers with distinct NMR spectra. Reaction with Mosher's acid or other CDAs to form diastereomeric esters, allowing absolute configuration assignment via ¹H NMR analysis. wikipedia.orgtcichemicals.comchemeurope.com
Nuclear Overhauser Effect (NOESY) NMR Through-space correlation of nuclei that are spatially close. Primarily for determining relative stereochemistry in more complex structures by confirming spatial proximity of specific groups. numberanalytics.com

Derivatization Strategies for Enhanced Enantiomeric Analysis

Derivatization involves chemically modifying the analyte to improve its analytical properties. For chiral analysis, this can either facilitate separation or enhance detection for spectroscopic methods. wikipedia.org

Research Findings: Derivatization of this compound serves two primary purposes in its analysis:

To Improve Chromatographic Separation: The hydroxyl group can be acylated to form an ester, such as an acetate (B1210297) or trifluoroacetate. nih.gov This process reduces the polarity of the molecule and increases its volatility, which can be highly beneficial for achieving better peak shape and resolution in chiral GC analysis. nih.gov For HPLC, derivatization can introduce chromophores or fluorophores, enhancing UV or fluorescence detection, or alter the analyte's interaction with the CSP. taylorfrancis.com

To Enable NMR-Based Enantiomeric Analysis: As discussed previously, reacting the alcohol with a chiral derivatizing agent (CDA) is a key strategy. wikipedia.org The purpose is to convert the pair of enantiomers into a pair of diastereomers. chemeurope.com Since diastereomers have different NMR spectra, the integration of specific, well-resolved proton signals for each diastereomer allows for the precise calculation of the enantiomeric excess of the original alcohol sample. researchgate.net

Table 4: Common Chiral Derivatizing Agents (CDAs) for Alcohols

Derivatizing Agent Acronym Resulting Derivative Analytical Method Reference
α-Methoxy-α-(trifluoromethyl)phenylacetic acid MTPA (Mosher's acid) MTPA ester (Mosher's ester) NMR, HPLC wikipedia.orgchemeurope.com
α-Methoxy-α-(2-naphthyl)acetic acid MNA MNA ester NMR tcichemicals.com
2-Methoxy-2-(1-naphthyl)propionic acid MαNP MαNP ester NMR, HPLC tcichemicals.comtcichemicals.com
(1S)-(-)-Camphanic chloride --- Camphanate ester NMR, HPLC ---
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate --- Carbamate HPLC ---

Emerging Research Directions and Future Perspectives for 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Development of Sustainable and Green Synthetic Routes

A primary focus of modern chemical research is the development of manufacturing processes that are environmentally benign, efficient, and economically viable. For (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, this involves innovations in both reaction technology and the fundamental building blocks used in its synthesis.

The transition from traditional batch processing to continuous flow chemistry represents a significant engineering advancement for chemical synthesis. mdpi.com Flow chemistry involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This methodology offers numerous advantages over batch production, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, higher yields and selectivity, and the potential for straightforward automation and integration of multiple synthetic steps. mdpi.comtue.nl

While specific research on the continuous flow synthesis of this compound is still an emerging area, related processes for other furan (B31954) derivatives have demonstrated the viability of this approach. For instance, the etherification of bio-based furanic compounds like 2,5-bis(hydroxymethyl)furan (BHMF) has been successfully demonstrated using a continuous flow apparatus with a commercial ion exchange resin as the catalyst. researchgate.net This precedent suggests that the reduction of the precursor, 1-(5-methylfuran-2-yl)ethan-1-one, to the target chiral alcohol could be adapted to a flow process. Such a system could utilize a packed-bed reactor containing a chiral catalyst, potentially an immobilized enzyme, to achieve high throughput, excellent enantioselectivity, and simplified product purification. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of hazardous materials. tue.nlLower risk due to small reactor holdup volume. tue.nl
Process Control Difficult to control temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and residence time. mit.edu
Scalability Scaling up can be complex and require reactor redesign.Scaled by running the system for longer periods or parallelizing reactors. mdpi.com
Efficiency Can lead to lower yields and more side products.Often results in higher yields, selectivity, and purity. mdpi.com
Integration Difficult to couple multiple reaction steps.Enables easy coupling of synthesis, workup, and purification steps. mdpi.com

The principles of green chemistry strongly advocate for the use of renewable resources to reduce dependence on finite fossil fuels. acsgcipr.org The synthesis of this compound is intrinsically linked to this principle, as its core structure is derived from biomass.

Renewable Feedstocks: The furan ring is a key platform chemical obtainable from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.comosti.gov Specifically, the precursor 2-methylfuran (B129897) can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose. mdpi.com Alternative routes can utilize other biomass sources; for example, 5-hydroxymethylfurfural (B1680220) (HMF), another key platform chemical, can be catalytically converted from N-acetylglucosamine. mdpi.com The synthesis of related furanones has also been demonstrated starting from L-lactic acid ethyl ester, another readily available bio-based starting material. researchgate.net This direct link to non-food biomass positions this compound as a sustainable chemical target. osti.gov

Table 2: Examples of Renewable Feedstocks and Derived Furan Platforms

Renewable FeedstockDerived Furan Platform ChemicalReference(s)
Hemicellulose2-Methylfuran (2-MF) mdpi.commdpi.com
Fructose, Sucrose, Glucose5-Hydroxymethylfurfural (HMF) mdpi.comfrontiersin.org
N-acetylglucosamine5-Hydroxymethylfurfural (HMF) mdpi.com
L-lactic acidγ-methyl-substituted butenolide researchgate.net

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

Furan-containing molecules are present in numerous biologically active compounds and pharmaceuticals. While direct research into the therapeutic applications of this compound is limited, the activities of related structures provide a strong rationale for future investigation. For instance, 2-methylfuran is a known intermediate in the synthesis of pharmaceuticals like vitamin B1 and the anti-malarial drugs chloroquine (B1663885) phosphate (B84403) and primaquine (B1584692) phosphate. mdpi.com

Recent studies have highlighted the potential of furan derivatives in oncology. Isatin derivatives that incorporate a nitrofuran moiety have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in many cancers and linked to drug resistance. nih.gov Similarly, derivatives of benzofuran-ethanone have shown selective cytotoxic activity against chronic myelogenous leukemia cells, inducing apoptosis through the generation of reactive oxygen species. mdpi.com

A particularly innovative future direction lies in the field of bio-orthogonal chemistry. Research has shown that a 5-methylfuran-2-yl group can be hydrolyzed under acidic conditions to a reactive 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov This in-situ generated dione (B5365651) can then undergo a proximity-induced ligation with hydrazine (B178648) nucleophiles to form a stable pyridazinium adduct. nih.gov This reaction proceeds under physiological conditions and could be harnessed to create stable linkages between biomolecules like peptides or nucleic acids, opening up applications in diagnostics, drug delivery, and molecular biology. nih.gov The chiral center in this compound could add a layer of stereochemical control to such applications.

Integration into Advanced Materials Science and Catalysis

The functionalized furan ring is a versatile building block for advanced materials. Furan-based platform chemicals like 2,5-bis(hydroxymethyl)furan (BHMF) are recognized as key monomers for producing biomass-based polyesters and polyurethanes. mdpi.com Molecules derived from the condensation of HMF can serve as feedstocks for the polymer and pigment industries. osti.gov Given its structure, this compound could serve as a chiral monomer or a reactive intermediate for creating functional polymers with specific stereochemical properties, potentially influencing their thermal or optical characteristics. A related amine compound has been suggested to have potential in materials science due to its electronic properties. smolecule.com

In the field of catalysis, the chiral alcohol functionality of this compound makes it a potential candidate for use as a chiral ligand for asymmetric metal catalysts or as a chiral auxiliary in organic synthesis. While this specific application has not yet been reported, the development of catalytic systems is a cornerstone of chemical innovation. Furthermore, research into the conversion of furan derivatives is an active area, with new solid acid catalysts being developed for reactions like the hydroxylalkylation/alkylation of 2-methylfuran. researchgate.net The target compound could also be a synthon for producing other valuable chemicals, such as 1,4-pentanediol, through catalytic ring opening and hydrogenation pathways. researchgate.net

Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering

The future development and application of this compound will inherently rely on interdisciplinary collaboration.

Chemistry and Engineering: The design and optimization of scalable, sustainable production routes require a deep synergy between chemists developing novel reaction pathways and chemical engineers designing efficient reactor systems, such as continuous flow platforms. tue.nlresearchgate.net This collaboration is essential to translate laboratory-scale green chemistry into industrial reality.

Chemistry and Biology: The exploration of this compound as a therapeutic agent or a tool for chemical biology necessitates a close partnership between synthetic chemists and biologists. mdpi.comnih.gov Chemists can synthesize derivatives and probes, while biologists can evaluate their interactions with biological targets like enzymes and receptors, and assess their effects in cellular models. nih.govnih.gov The use of enzymes (biocatalysis) to perform the chiral synthesis is another key intersection. acsgcipr.org

Chemistry, Biology, and Engineering: The entire value chain, from biomass to final product, is an interdisciplinary endeavor. It involves biologists and agricultural scientists optimizing biomass feedstocks, chemists and engineers developing efficient biorefinery processes to produce platform chemicals like 2-methylfuran, and further collaboration to synthesize and apply the final value-added compounds. mdpi.comresearchgate.net This integrated "biorefinery" concept is central to building a sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone, 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9), using chiral reducing agents like CBS (Corey-Bakshi-Shibata) catalysts or enzymatic methods. For example, borane dimethylsulfide (BH₃·SMe₂) in tetrahydrofuran (THF) has been used to reduce similar ketones to alcohols with high stereoselectivity . Enantiomeric purity should be verified using chiral HPLC or polarimetry, supported by NMR analysis of diastereomeric derivatives (e.g., Mosher esters) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Damage Category 1 in analogs) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (combustible liquid; flash point ~175°F) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can the physicochemical properties of this compound be characterized experimentally?

  • Methodological Answer :

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via saturation experiments. Analogous furan alcohols show moderate water solubility .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or GC-MS for decomposition products .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for vicinal diols) and IR for hydroxyl group identification (~3200–3600 cm⁻¹) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure (boiling point ~100–101°C at 25 mmHg for analogous ketones) .
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. Confirm purity via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .

Q. How does the stereochemistry of this compound influence its reactivity in synthetic applications?

  • Methodological Answer : The (S)-configuration affects nucleophilic substitution and oxidation rates. For example, steric hindrance from the 5-methylfuran group may slow SN2 reactions compared to racemic mixtures. Test via kinetic studies using chiral catalysts or competitive reactions with enantiopure substrates .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective synthesis of this compound?

  • Methodological Answer : Asymmetric reduction mechanisms (e.g., BH₃·SMe₂) involve preferential hydride attack on the ketone’s re or si face, dictated by chiral catalysts. Computational modeling (DFT) can map transition states, while isotopic labeling (²H/¹³C) tracks hydride transfer pathways .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) during characterization be resolved?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .
  • X-ray Crystallography : Resolve absolute configuration if crystal growth is feasible .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Catalyst Loading : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) at 0.1–5 mol% to balance cost and efficiency.
  • Solvent Selection : Use THF or dichloromethane for better solubility of hydrophobic intermediates .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect reaction endpoints and minimize byproducts .

Q. How can this compound serve as a chiral building block in pharmaceutical intermediates?

  • Methodological Answer :

  • Derivatization : Convert to tosylates or mesylates for nucleophilic displacement with amines/thiols.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl groups to the furan ring .
  • Biological Screening : Test enantiomer-specific bioactivity (e.g., antimicrobial assays) to identify lead compounds .

Q. What computational tools predict the environmental impact or biodegradability of this compound?

  • Methodological Answer :

  • QSAR Models : Estimate ecotoxicity (e.g., LC50 for fish) using EPI Suite or TEST software.
  • Degradation Pathways : Simulate hydrolysis/oxidation via Gaussian-based molecular orbital calculations .
  • Metabolite Mapping : Use MetaSite to predict Phase I/II metabolites for toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.